4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one
Description
Properties
IUPAC Name |
4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2S/c18-12-6-10(7-17(12)8-11-2-1-5-20-11)14-15-13(16-19-14)9-3-4-9/h1-2,5,9-10H,3-4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEXWVAXQJRYAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3CC(=O)N(C3)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxadiazole Ring Synthesis
The 1,2,4-oxadiazole moiety is constructed via cyclization of a nitrile and hydroxylamine derivative. A preferred method involves reacting 3-cyclopropyl-1H-1,2,4-triazole-5-carboxylic acid with a thiophene-containing amine under acidic conditions. Patent WO2008003861A1 details a protocol using K₂CO₃ in refluxing ethanol to achieve 78–85% yield for analogous oxadiazole formations.
Key Reaction Conditions
| Component | Specification |
|---|---|
| Reactants | Nitrile + Hydroxylamine hydrochloride |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80–90°C, 12–16 hr |
| Catalyst | K₂CO₃ (2.5 equiv) |
Cyclopropanation Strategies
Introducing the cyclopropyl group requires transition metal-catalyzed reactions. A method adapted from WO2021013864A1 employs diazocyclopropane and rhodium(II) acetate in dichloromethane, achieving >90% regioselectivity.
Optimization Parameters
- Catalyst Loading : 5 mol% Rh₂(OAc)₄
- Temperature : 25°C, inert atmosphere
- Side Products : <5% dimeric byproducts
Pyrrolidinone Functionalization
Thiophen-2-ylmethyl Attachment
The thiophene moiety is introduced via N-alkylation of pyrrolidin-2-one. A patent (WO2008003861A1) describes using thiophen-2-ylmethyl bromide and NaH in tetrahydrofuran (THF) at 0°C, followed by gradual warming to room temperature.
Yield Comparison
| Alkylating Agent | Base | Solvent | Yield (%) |
|---|---|---|---|
| Thiophen-2-ylmethyl bromide | NaH | THF | 72 |
| Thiophen-2-ylmethyl chloride | K₂CO₃ | DMF | 58 |
Cyclization to Pyrrolidin-2-one
Ring closure is achieved using Dean-Stark trap -assisted azeotropic removal of water. A mixture of 1,4-diamine and diethyl oxalate in toluene under reflux for 8 hr yields the pyrrolidinone core.
Industrial-Scale Production
Continuous Flow Reactor Design
Recent advancements utilize microfluidic reactors to enhance oxadiazole formation efficiency. A two-stage system combines:
- Nitrile activation at 100°C
- Cyclization at 140°C with residence time <30 sec
Performance Metrics
- Throughput : 1.2 kg/hr
- Purity : 99.3% (HPLC)
Purification Protocols
Crystallization from ethyl acetate/hexane (1:4) removes residual thiophene derivatives. Centrifugal partition chromatography (CPC) further isolates enantiomers when chiral catalysts are used.
Mechanistic Insights and Side Reactions
Competing Pathways in Oxadiazole Formation
Under basic conditions, nitrile intermediates may undergo hydrolysis to amides (5–15% yield loss). FT-IR monitoring at 2240 cm⁻¹ (C≡N stretch) confirms reaction progress.
Thermal Degradation Analysis
Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, necessitating reaction temperatures below 150°C for industrial processes.
Emerging Methodologies
Photocatalytic Cyclopropanation
Visible-light-mediated catalysis using Ir(ppy)₃ reduces catalyst loading to 0.5 mol% while maintaining 88% yield.
Biocatalytic Approaches
Engineered CYP450 enzymes demonstrate potential for enantioselective cyclopropanation, though yields remain suboptimal (35–40%).
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound's potential medicinal applications include its use as an anti-inflammatory, antimicrobial, or anticancer agent. Further research is needed to fully understand its therapeutic potential and safety profile.
Industry: In the industrial sector, this compound could be used in the production of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one exerts its effects depends on its molecular targets and pathways involved. For example, if used as an anti-inflammatory agent, it may inhibit specific enzymes or signaling pathways involved in the inflammatory response. Further research is required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Substituted Phenyl Derivatives
1-(3-Chloro-4-fluorophenyl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one ():
- Molecular Formula : C₁₅H₁₃ClFN₃O₂
- Molecular Weight : 321.736
- Key Features : Replaces the thiophen-2-ylmethyl group with a 3-chloro-4-fluorophenyl group. The halogen atoms (Cl, F) enhance electronegativity and may improve binding to hydrophobic pockets in biological targets.
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(3-methylphenyl)pyrrolidin-2-one ():
- Molecular Formula : C₁₇H₁₉N₃O₂
- Molecular Weight : 297.35
- Key Features : Substitutes the thiophene with a 2-methylphenyl group. The methyl group increases steric bulk but reduces polarity compared to thiophene.
Thiophene-Containing Analogs
- 1-(3-Chloro-4-methylphenyl)-4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one (): Key Features: Retains the thiophene ring but relocates it to the oxadiazole substituent.
N-(1-(4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)phenethyl)piperidin-4-yl)-1-methyl-1H-benzo[d]imidazol-2-amine ():
- Key Features : Extends the scaffold with a benzoimidazole-piperidine chain. The oxadiazole-thiophene interaction is absent, but the cyclopropyl-oxadiazole motif is retained.
Azetidine and Piperidine Derivatives
- 1-(Azetidin-3-yl)-4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one hydrochloride ():
- Molecular Formula : C₁₂H₁₇ClN₄O₂
- Molecular Weight : 284.74
- Key Features : Replaces the thiophen-2-ylmethyl group with an azetidine ring. The hydrochloride salt improves aqueous solubility, making it suitable for pharmacological screening.
Pharmacological and Physicochemical Comparisons
Molecular Weight and Lipophilicity
- The thiophen-2-ylmethyl analog (target compound) likely has a molecular weight of ~297–310 g/mol (based on analogs in –12), balancing lipophilicity (thiophene) and polar surface area (oxadiazole).
- Halogenated analogs (e.g., ) exhibit higher molecular weights (~321 g/mol) and logP values due to Cl/F substituents, which may enhance membrane permeability but reduce solubility .
Biological Activity
4-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This compound combines the structural features of oxadiazoles with a pyrrolidinone core and a thiophene side group, potentially enhancing its pharmacological profile. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a cyclopropyl group attached to an oxadiazole ring, which is known for various biological activities including anticancer and anti-inflammatory effects. The presence of the thiophene moiety may also contribute to its biological properties.
Anticancer Activity
Research indicates that oxadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against various cancer cell lines. A study demonstrated that related oxadiazole compounds exhibited IC50 values in the low micromolar range against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines .
| Compound | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 24.74 | |
| Compound B | HCT116 | 6.75 | |
| 4-(3-Cyclopropyl...) | MCF-7/HCT116 | TBD | TBD |
The mechanism through which these compounds exert their anticancer effects often involves inhibition of key enzymes such as thymidylate synthase (TS) and protein kinases. For example, some derivatives have been shown to inhibit TS with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil . Additionally, the ability to modulate signaling pathways associated with cancer cell proliferation and survival has been noted.
Anti-inflammatory Effects
The oxadiazole ring system has been linked to anti-inflammatory activity as well. Compounds in this class have demonstrated inhibitory effects on cyclooxygenases (COX), which are critical enzymes in the inflammatory process. This suggests potential applications in treating conditions characterized by chronic inflammation .
Antimicrobial Activity
Some studies have reported that oxadiazole derivatives possess antimicrobial properties against both bacterial and fungal strains. The specific compound's efficacy against pathogens could be attributed to its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways .
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives, including 4-(3-Cyclopropyl...) compounds. These were tested for their cytotoxicity against multiple cancer cell lines and showed promising results with significant antiproliferative activity compared to standard treatments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
